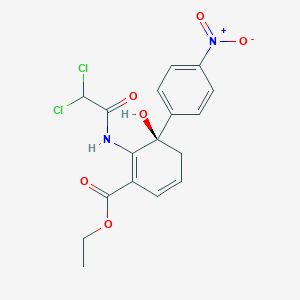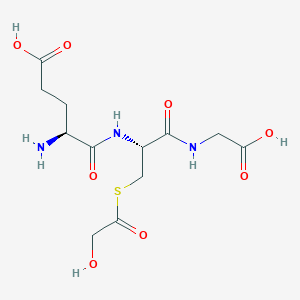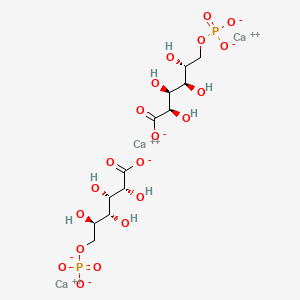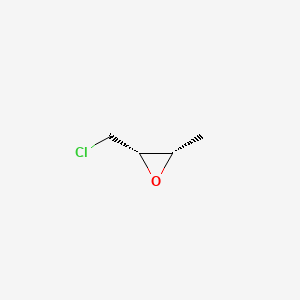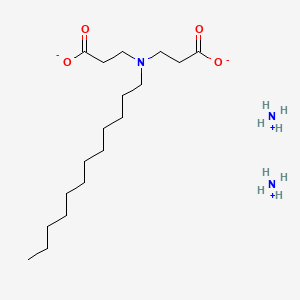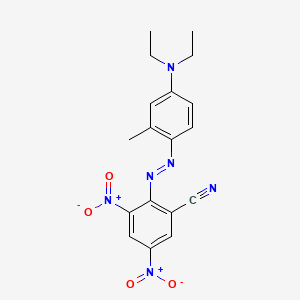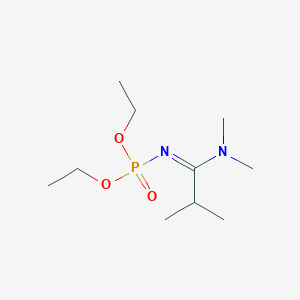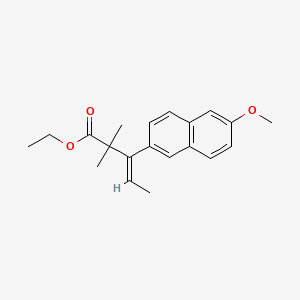
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process generally includes the purification of intermediates and the final product through techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate: shares similarities with other naphthalene derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .
Propriétés
Numéro CAS |
85536-82-9 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
ethyl (E)-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoate |
InChI |
InChI=1S/C20H24O3/c1-6-18(20(3,4)19(21)23-7-2)16-9-8-15-13-17(22-5)11-10-14(15)12-16/h6,8-13H,7H2,1-5H3/b18-6+ |
Clé InChI |
OUGQIXURPUYNAB-NGYBGAFCSA-N |
SMILES isomérique |
CCOC(=O)C(C)(C)/C(=C/C)/C1=CC2=C(C=C1)C=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C(C)(C)C(=CC)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



